2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further functionalized with a pyridazine ring bearing a morpholine moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyridazin-3-one substituted with morpholino-pyrimidine derivatives, have been evaluated as tyrosine kinase inhibitors against c-met enzyme . The c-Met enzyme is a receptor tyrosine kinase (RTK) family and an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit the c-met enzyme, which is accountable for proliferation, scattering, invasion, and metastasis of tumor cells . This inhibition could potentially lead to a decrease in these cellular activities.
Biochemical Pathways
Dysregulation of the c-met kinase, which this compound may inhibit, is observed in many cancers and correlates with tumorigenic invasive growth, migration, proliferation, survival, and metastasis by downstream signal transducers, such as mapk, pip3k, and stat pathways .
Result of Action
Similar compounds have shown good biological activity and excellent c-met enzyme inhibitory activities . This suggests that the compound could potentially have a significant impact on cellular processes, particularly in the context of cancer cells.
Biochemical Analysis
Biochemical Properties
2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to altered cellular responses to oxidative stress. Additionally, the compound may bind to specific protein receptors, influencing signal transduction pathways and cellular communication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, it can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These effects highlight the compound’s potential as a therapeutic agent in treating diseases characterized by dysregulated cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA, RNA, and proteins, altering their structure and function . For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities . In in vitro and in vivo studies, prolonged exposure to the compound has been shown to result in sustained changes in cellular function, such as altered metabolic activity and gene expression profiles . These findings underscore the importance of considering the temporal dynamics of the compound’s effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . These transport mechanisms can affect the compound’s accessibility to its molecular targets and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in the context of its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Piperazine Substitution: The quinoxaline derivative is then reacted with a piperazine derivative, often using a nucleophilic substitution reaction.
Pyridazine Functionalization: The piperazine-quinoxaline intermediate is further functionalized with a pyridazine ring. This step may involve the use of a halogenated pyridazine derivative and a base to facilitate the nucleophilic aromatic substitution.
Morpholine Addition: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction, typically using a morpholine derivative and a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoxaline core, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitrogens in the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile scaffold for the synthesis of various derivatives with potential biological activity. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being explored for their potential to act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, it may be investigated as a kinase inhibitor for cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
- 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine
- 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}benzoxazole
Uniqueness
Compared to similar compounds, 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its quinoxaline core, which provides distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-21(23-18-5-3-2-4-17(18)22-16)28-10-8-26(9-11-28)19-6-7-20(25-24-19)27-12-14-29-15-13-27/h2-7H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGWHPWTZTZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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